Ethanone, 1-(4-(diethylamino)phenyl)-2-hydroxy-2-phenyl-
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Overview
Description
Ethanone, 1-(4-(diethylamino)phenyl)-2-hydroxy-2-phenyl-, also known as 1-(4-(diethylamino)phenyl)ethanone, is an organic compound with the molecular formula C12H17NO. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(diethylamino)phenyl)ethanone typically involves the reaction of 4-(diethylamino)benzaldehyde with acetophenone in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a temperature range of 2-8°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(4-(diethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(diethylamino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(diethylamino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(dimethylamino)phenyl)ethanone: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(4-(methylthio)phenyl)ethanone: Contains a methylthio group instead of a diethylamino group.
1-(4-(1,1-dimethylethyl)phenyl)ethanone: Features a tert-butyl group in place of the diethylamino group.
Uniqueness
1-(4-(diethylamino)phenyl)ethanone is unique due to its specific diethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
CAS No. |
63450-47-5 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)16-12-10-15(11-13-16)18(21)17(20)14-8-6-5-7-9-14/h5-13,17,20H,3-4H2,1-2H3 |
InChI Key |
ALAPJBJCAPZHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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